molecular formula C10H10N2OS B103217 2-Benzylamino-thiazol-4-one CAS No. 17385-69-2

2-Benzylamino-thiazol-4-one

Cat. No.: B103217
CAS No.: 17385-69-2
M. Wt: 206.27 g/mol
InChI Key: LNJWFHNUQPUHON-UHFFFAOYSA-N
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Description

2-Benzylamino-thiazol-4-one is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anti-inflammatory Agents Development

A significant area of application for 2-Benzylamino-thiazol-4-one derivatives is in the development of novel antioxidant and anti-inflammatory agents. Research has identified that benzofused thiazole analogues serve as promising templates for the synthesis of therapeutic agents aimed at combating oxidative stress and inflammation. These compounds have been synthesized and evaluated for their efficacy in vitro, demonstrating potential antioxidant activity against reactive species such as H2O2, DPPH, SO, and NO. Additionally, certain derivatives have shown distinct anti-inflammatory activities when compared to standard references, highlighting the structural versatility of this compound derivatives for medicinal chemistry applications (Raut et al., 2020).

Bioactive Heterocyclic Scaffold

This compound is part of the broader thiazolidin-4-one and benzothiazole families, known for their extensive biological activities. These heterocyclic scaffolds are crucial in medicinal chemistry, serving as the backbone for a wide array of bioactive molecules. Their derivatives exhibit a variety of pharmacological properties, including but not limited to anticancer, antimicrobial, anti-diabetic, and antiviral activities. The impact of different substituents on these molecules' biological activity has been a significant focus, aiding in the optimization of thiazolidin-4-one derivatives as efficient drug agents (Mech, Kurowska, & Trotsko, 2021).

Optoelectronic Materials

Another fascinating application area for this compound derivatives is in the field of organic optoelectronics. These compounds have been incorporated into materials for their electroluminescent properties, contributing to the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The open-shell biradical nature of benzothiazole-based materials, for instance, has been studied for its potential in creating novel optoelectronic materials, pointing towards future research directions for these compounds (Tam & Wu, 2015).

Therapeutic Potential and Pharmacological Activities

The therapeutic potential of this compound derivatives spans a broad spectrum of pharmacological activities. This includes their use in anticancer therapies, where benzothiazole derivatives have shown significant promise. The structural simplicity and synthetic accessibility of these compounds make them attractive candidates for the development of new chemotherapeutic agents. The research underscores the importance of the benzothiazole nucleus in drug discovery, with several derivatives currently under investigation for their anticancer properties and their potential as treatments for various diseases (Kamal, Hussaini, & Malik, 2015).

Safety and Hazards

The safety data sheet for “2-Benzylamino-thiazol-4-one” provides information on its potential hazards. It’s important to use personal protective equipment and avoid dust formation when handling this compound .

Properties

IUPAC Name

2-benzylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c13-9-7-14-10(12-9)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJWFHNUQPUHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NCC2=CC=CC=C2)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368199
Record name 2-Benzylamino-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17385-69-2
Record name 2-Benzylamino-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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